5-cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide

Structure-Activity Relationship Medicinal Chemistry Ligand Design

5-Cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide is a synthetic isoxazole-3-carboxamide derivative (molecular formula C₁₄H₂₂N₂O₃; molecular weight 266.34 g/mol). It features a 5-cyclopropyl-substituted isoxazole core linked via a carboxamide bridge to a 3-hydroxy-4,4-dimethylpentyl side chain.

Molecular Formula C14H22N2O3
Molecular Weight 266.341
CAS No. 1421585-75-2
Cat. No. B2856157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide
CAS1421585-75-2
Molecular FormulaC14H22N2O3
Molecular Weight266.341
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)C1=NOC(=C1)C2CC2)O
InChIInChI=1S/C14H22N2O3/c1-14(2,3)12(17)6-7-15-13(18)10-8-11(19-16-10)9-4-5-9/h8-9,12,17H,4-7H2,1-3H3,(H,15,18)
InChIKeyJNBZWIHIVOGIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide (CAS 1421585-75-2): Chemical Class and Baseline Characteristics


5-Cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide is a synthetic isoxazole-3-carboxamide derivative (molecular formula C₁₄H₂₂N₂O₃; molecular weight 266.34 g/mol) . It features a 5-cyclopropyl-substituted isoxazole core linked via a carboxamide bridge to a 3-hydroxy-4,4-dimethylpentyl side chain. The isoxazole-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, with structurally related analogs demonstrating diverse biological activities including kinase inhibition, G protein-coupled receptor modulation, and epigenetic target engagement [1]. This compound is commercially available for research use, though no specific biological target or therapeutic indication has been publicly disclosed in primary literature or patents.

Why Generic Substitution Fails for 5-Cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide


Simple interchange with other 5-cyclopropyl-isoxazole-3-carboxamide analogs is not valid due to profound structure-activity relationship (SAR) sensitivity at both the 5-position cyclopropyl and the amide side chain. Published SAR studies on related isoxazole-3-carboxamide series demonstrate that modifications to the N-substituent can shift potency by >100-fold and alter target selectivity profiles [1]. The 3-hydroxy-4,4-dimethylpentyl side chain of this compound introduces a unique hydrogen bond donor/acceptor motif and steric bulk that is absent in simpler analogs (e.g., N-methyl, N-cyclohexyl, or N-aryl derivatives) [2]. Furthermore, the 5-cyclopropyl group confers distinct conformational constraints and metabolic stability compared to 5-methyl, 5-ethyl, or 5-isopropyl analogs, as evidenced by comparative studies of cyclopropyl versus alkyl substituents on isoxazole carboxamide scaffolds [3]. These structural features collectively generate a unique pharmacological fingerprint that cannot be replicated by in-class substitution.

Quantitative Differentiation Evidence for 5-Cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide Against Structural Analogs


Unique Hydroxy-Dimethylpentyl Side Chain Confers Distinct Hydrogen Bonding and Steric Profile Versus Common N-Substituted Analogs

The 3-hydroxy-4,4-dimethylpentyl side chain of the target compound introduces a secondary alcohol hydrogen bond donor/acceptor and gem-dimethyl branching, a motif that is absent in >95% of reported 5-cyclopropyl-isoxazole-3-carboxamide analogs. In the Epizyme SMYD inhibitor patent series (US 10,428,029 B2), the most potent compounds bearing hydroxy-containing side chains (e.g., compounds with 2-hydroxyethyl or hydroxymethyl substituents) showed IC₅₀ values ranging from <50 nM to >50 μM depending on the specific N-substituent, demonstrating that the hydroxyalkyl motif critically modulates target engagement [1]. The 3-hydroxy-4,4-dimethylpentyl group combines both a hydroxyl H-bonding element and steric bulk from the tert-butyl-like terminus, a combination not represented in any compound from the Epizyme patent's exemplified library of >400 isoxazole-3-carboxamides.

Structure-Activity Relationship Medicinal Chemistry Ligand Design

5-Cyclopropyl Substituent Provides Enhanced Metabolic Stability and Conformational Constraint Compared to 5-Methyl and 5-Isopropyl Isoxazole Analogs

The 5-cyclopropyl group on the isoxazole ring is a well-established structural feature for improving metabolic stability. In the GPR120 agonist isoxazole series reported by Otsuka Pharmaceutical, 5-cyclopropyl-substituted isoxazole-3-carboxamides demonstrated superior stability profiles compared to 5-methyl and 5-ethyl congeners [1]. In the S1P₃ agonist series, N,N-dicyclohexyl-5-cyclopropyl-isoxazole-3-carboxamide (CYM-5541) exhibited an EC₅₀ of 72-132 nM at S1P₃ with >260-fold selectivity over S1P₁ (EC₅₀ = 28-38 μM), a selectivity profile attributed in part to the conformational constraints imposed by the cyclopropyl group [2]. The cyclopropyl ring's vinylogous character and reduced rotational freedom relative to saturated alkyl substituents contribute to both binding site compatibility and resistance to CYP450-mediated oxidation, a benefit consistently observed across isoxazole and related heterocyclic series .

Metabolic Stability Cyclopropyl Effect Drug Design

Isoxazole-3-Carboxamide Scaffold Shows Documented SMYD3 Inhibitory Activity in Biochemical Assays, with Potency Highly Dependent on N-Substituent Identity

The isoxazole-3-carboxamide chemotype is validated as a SMYD3 (SET and MYND domain-containing protein 3) lysine methyltransferase inhibitor scaffold in the Epizyme patent family. In US 10,428,029 B2, compounds with the 5-cyclopropyl-isoxazole-3-carboxamide core and varied N-substituents demonstrated SMYD3 biochemical IC₅₀ values ranging from <50 nM (most potent) to >50 μM (inactive). Specifically, 5-cyclopropyl-N-[1-(2-methylpropyl)azetidin-3-yl]-1,2-oxazole-3-carboxamide showed an IC₅₀ of 1.56 μM, while 5-cyclopropyl-N-(1,3-dimethylazetidin-3-yl)-1,2-oxazole-3-carboxamide showed IC₅₀ >50 μM [1]. This >32-fold potency difference between two closely related analogs differing only in N-substituent structure demonstrates the critical SAR at the amide position. The target compound incorporates a novel N-substituent not evaluated in this patent, positioned to potentially access differentiated binding interactions within the SMYD3 substrate pocket [2].

Epigenetics SMYD3 Inhibition Cancer Therapeutics

Computationally Predicted Physicochemical Property Differentiation from Closest Commercially Available Isoxazole-3-Carboxamide Analogs

The 3-hydroxy-4,4-dimethylpentyl side chain introduces a distinctive polarity-lipophilicity balance. Based on standard in silico prediction methods, the target compound (C₁₄H₂₂N₂O₃, MW 266.34) is predicted to have a cLogP of approximately 1.8-2.2, substantially lower than N,N-dicyclohexyl-5-cyclopropyl-isoxazole-3-carboxamide (CYM-5541, cLogP ~5.0) . This lower lipophilicity arises from the hydroxyl group and reduced carbon count versus dicyclohexyl analogs. The hydrogen bond donor count (HBD = 2: amide NH + alcohol OH) exceeds that of most reported 5-cyclopropyl-isoxazole-3-carboxamide bioactive compounds (typically HBD = 1), potentially enhancing aqueous solubility at the expense of membrane permeability [1]. The topological polar surface area (TPSA) is predicted at approximately 75-85 Ų, positioning it within favorable oral bioavailability space (Veber rules) while distinguishing it from more lipophilic isoxazole-3-carboxamide clinical candidates.

Physicochemical Properties Drug-likeness ADME Prediction

Recommended Research Application Scenarios for 5-Cyclopropyl-N-(3-hydroxy-4,4-dimethylpentyl)-1,2-oxazole-3-carboxamide (CAS 1421585-75-2)


SMYD3/SMYD2 Methyltransferase Inhibitor Screening and SAR Expansion

Based on the validated isoxazole-3-carboxamide SMYD inhibitor pharmacophore established in the Epizyme patent family (US 10,428,029 B2) [1], this compound is best deployed as a novel N-substituent probe in SMYD3/SMYD2 biochemical screening cascades. Its unique 3-hydroxy-4,4-dimethylpentyl side chain—absent from the >400 exemplified compounds—provides an opportunity to explore H-bond donor interactions in the substrate-binding channel that are inaccessible with standard alkyl, cycloalkyl, or heterocyclyl N-substituents. Recommended screening includes SMYD3 methyltransferase activity assays with IC₅₀ determination and counter-screening against SMYD2 and other SET-domain methyltransferases to establish selectivity.

GPCR Modulator Screening Leveraging Cyclopropyl-Isoxazole Pharmacophore

The 5-cyclopropyl-isoxazole-3-carboxamide core is a privileged scaffold for GPCR modulation, as demonstrated by the S1P₃ allosteric agonist CYM-5541 (EC₅₀ 72-132 nM) [2] and the GPR120 agonist series from Otsuka Pharmaceutical [3]. The target compound's distinct N-substituent may redirect receptor subtype selectivity or introduce biased signaling properties. Recommended in GPCR panel screening against sphingosine-1-phosphate receptor subtypes (S1P₁₋₅), free fatty acid receptors (GPR40, GPR120), and related lipid-sensing GPCRs. Functional assays (cAMP, β-arrestin recruitment, calcium flux) should be employed to capture both agonist and antagonist modalities.

Metabolic Stability and CYP450 Interaction Profiling

The 5-cyclopropyl group is known to confer enhanced metabolic stability relative to saturated alkyl substituents due to reduced CYP450-mediated oxidation [2]. The 3-hydroxy-4,4-dimethylpentyl side chain introduces a potential site for phase II conjugation (glucuronidation/sulfation at the secondary alcohol). This compound is suitable for comparative in vitro metabolic stability studies using human, rat, and mouse liver microsomes and hepatocytes. CYP450 inhibition panel screening (CYP1A2, 2C9, 2C19, 2D6, 3A4) can establish whether the unique substitution pattern reduces time-dependent inhibition risks compared to more lipophilic isoxazole-3-carboxamide analogs.

Chemical Biology Tool Compound for Target Deconvolution Studies

Given the absence of a publicly disclosed primary target, this compound can serve as a phenotypic screening probe with a structurally unique pharmacophore. Its moderate predicted lipophilicity (cLogP ~1.8-2.2) and dual H-bond donor capacity make it suitable for cell-based phenotypic assays without the cytotoxicity often associated with highly lipophilic isoxazole derivatives. Recommended application includes incorporation into diversity-oriented screening libraries, followed by chemical proteomics (affinity-based target deconvolution) or transcriptomic profiling to identify biological targets and pathways engaged by this specific chemotype.

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